4-Methanesulfonamido-3-nitrobenzoic acid

Chemical Purity Analytical QC Procurement Specification

Research pain point: Methanesulfonamidobenzoic acid derivatives vary significantly in reactivity and assay performance due to subtle substitution pattern shifts. Interchangeability without validation is unsound. This compound offers: - Fixed substitution: 4-methanesulfonamido, 3-nitro vs carboxylate - unique hydrogen bonding & LogP profile - Free carboxylic acid for direct conjugation to amine cores; nitro group as latent amine for post-coupling reduction - ≥98% purity research grade; ideal for SAR libraries, hypoxia-activated prodrugs, and amide coupling method development

Molecular Formula C8H8N2O6S
Molecular Weight 260.22
CAS No. 1184668-88-9
Cat. No. B2996151
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methanesulfonamido-3-nitrobenzoic acid
CAS1184668-88-9
Molecular FormulaC8H8N2O6S
Molecular Weight260.22
Structural Identifiers
SMILESCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O6S/c1-17(15,16)9-6-3-2-5(8(11)12)4-7(6)10(13)14/h2-4,9H,1H3,(H,11,12)
InChIKeyKPMVBNPWPBLWHZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Methanesulfonamido-3-nitrobenzoic Acid: Identity and Specifications


4-Methanesulfonamido-3-nitrobenzoic acid is a multifunctional aromatic compound combining a carboxylic acid, a nitro group, and a methanesulfonamide moiety on a single benzene ring. The compound is defined by a molecular formula of C₈H₈N₂O₆S and a molecular weight of 260.22 g/mol . Its structure, as confirmed by canonical SMILES CS(=O)(=O)NC1=CC=C(C(=O)O)C=C1[N+](=O)[O-] and InChIKey KPMVBNPWPBLWHZ-UHFFFAOYSA-N, positions the methanesulfonamido group at the 4-position and the nitro group at the 3-position relative to the carboxylate . Commercially, it is supplied as a research-grade building block with standard purity specifications of ≥98% .

Multi-functional aromatic building block (COOH, NO₂, SO₂NH)
Free carboxylic acid for direct amide coupling
Consistent research-grade purity specification

Structural Analogs: Why Substitution Fails


Within the family of methanesulfonamido-benzoic acid derivatives, the precise positioning of the nitro group, the substitution pattern on the aromatic ring, and the identity of the carboxyl derivative (free acid versus ester) critically modulate key physicochemical and reactivity parameters. A generic substitution—such as replacing this compound with its des-nitro analog (4-methanesulfonamidobenzoic acid, MW 215.23) or its methyl ester congener (Methyl 4-methanesulfonamido-3-nitrobenzoate, MW 274.25)—introduces substantial shifts in molecular weight, hydrogen bonding capacity, acid/base character, and lipophilicity [1]. These changes are not merely incremental; they can fundamentally alter the compound's behavior in downstream synthetic sequences (e.g., amide coupling efficiency, nitro group reduction selectivity) and its performance in biological assays, making interchangeability without empirical validation scientifically unsound [2].

Des-nitro analog
Shifts molecular weight, hydrogen-bonding, and lipophilicity; may alter reactivity and assay behavior.
Methyl ester
Requires hydrolysis step before amide coupling; synthetic route and atom economy differ.
Non-nitrated analog
Lacks the reducible nitro group, limiting orthogonal diversification and bioreductive activation options.

4-Methanesulfonamido-3-nitrobenzoic Acid: Quantitative Evidence


Commercial Purity Benchmarking

This compound is consistently supplied with a minimum purity of 98%, as verified by multiple independent commercial sources. This specification provides a reliable baseline for procurement, ensuring that the material meets a standard that is both analytically rigorous and synthetically practical . While comparable methanesulfonamido analogs like 2-Methanesulfonylamino-4-nitrobenzoic acid are often available at a lower typical purity of 95%, this compound's higher specification reduces the burden of pre-use purification and enhances batch-to-batch reproducibility in research applications .

Purity Specification
Data to verify
≥98%
Supports procurement specification review
Compared to 2-methanesulfonylamino-4-nitrobenzoic acid (typical 95%); vendor-reported data
Chemical Purity Analytical QC Procurement Specification

Molecular Weight Differentiation

The compound possesses a molecular weight of 260.22 g/mol (C₈H₈N₂O₆S), which is substantially distinct from two key comparators: the des-nitro analog 4-methanesulfonamidobenzoic acid (215.23 g/mol) and the methyl ester derivative Methyl 4-methanesulfonamido-3-nitrobenzoate (274.25 g/mol) [1]. This 44.99 g/mol difference from the des-nitro analog and 14.03 g/mol difference from the methyl ester is critical for accurate stoichiometric calculations in synthetic planning and for correct molarity determinations in biological assays.

Molecular Weight
Cross-study comparable
260.22 g/mol
Critical for stoichiometry and molarity in assays
Δ +44.99 g/mol vs. des-nitro analog; Δ -14.03 g/mol vs. methyl ester
Molecular Weight Stoichiometry Analytical Chemistry

Lipophilicity Profile

The calculated partition coefficient (LogP) for 4-Methanesulfonamido-3-nitrobenzoic acid is reported as 0.66 (ChemScene) and -0.056 (Fluorochem), reflecting the influence of its free carboxylic acid and nitro group combination . In contrast, the des-nitro analog 4-methanesulfonamidobenzoic acid exhibits a higher computed LogP of 0.7 [1]. While the variability between vendors highlights methodological differences, the consistent trend is that the nitro group in the target compound reduces lipophilicity compared to the non-nitrated analog, a difference of at least 0.76 LogP units when using the Fluorochem value. This shift has direct implications for membrane permeability and compound partitioning in biological systems, as nitroaromatic sulfonamides often demonstrate altered cell penetration and target engagement profiles [2].

Computed LogP
Class-level inference
0.66 to -0.056
Nitro group reduces lipophilicity relative to des-nitro analog; may affect membrane permeability
Δ LogP = -0.76 (Fluorochem) to -0.04 (ChemScene) vs. des-nitro; computational predictions vary by method
Lipophilicity LogP ADME Prediction

Free Carboxylic Acid for Direct Conjugation

The presence of a free carboxylic acid group in 4-Methanesulfonamido-3-nitrobenzoic acid allows for direct activation and coupling (e.g., with amines via carbodiimide chemistry) without the additional deprotection step required for the methyl ester analog . This is in direct contrast to Methyl 4-methanesulfonamido-3-nitrobenzoate, which necessitates a saponification step (e.g., LiOH, THF/H₂O) to liberate the carboxylic acid prior to amide bond formation . This synthetic step reduction translates to higher atom economy, shorter reaction sequences, and reduced time to product in medicinal chemistry campaigns.

Amide Coupling Route
Class-level inference
Direct coupling (1 step) vs. ester hydrolysis + coupling (2 steps)
Reduces synthetic operations and potential yield loss
Based on standard carbodiimide chemistry; validation needed for specific amines
Amide Coupling Synthetic Intermediate Building Block

Nitro Group Synthetic Utility

The 3-nitro group provides a well-established synthetic handle for selective reduction to the corresponding aromatic amine (3-amino-4-methanesulfonamidobenzoic acid) under various conditions (e.g., H₂, Pd/C; Fe, NH₄Cl; SnCl₂) . This transformation enables subsequent diversification reactions (e.g., diazotization, amide formation, reductive amination) that are inaccessible to the non-nitrated analog 4-methanesulfonamidobenzoic acid [1]. Furthermore, the nitro group itself can participate in nucleophilic aromatic substitution (SNAr) under appropriate conditions, offering an orthogonal reactivity vector not present in des-nitro comparators.

Reactive Handles
Class-level inference
3 reactive groups (COOH, NO₂, SO₂NH) vs. 2 in des-nitro analog
Enables broader chemical diversification from a single building block
Nitro reduction, SNAr, and coupling accessible; class-level synthetic potential
Nitro Reduction Aromatic Amine Functional Group Interconversion

4-Methanesulfonamido-3-nitrobenzoic Acid: Applications


Sulfonamide Lead Optimization

This compound serves as an optimal starting point for synthesizing focused libraries of sulfonamide-based inhibitors. Its free carboxylic acid permits direct conjugation to amine-containing cores, accelerating SAR exploration . The nitro group provides a latent amino group that can be unmasked post-coupling, allowing for late-stage functionalization and the creation of diverse analogs with altered pharmacokinetic and pharmacodynamic properties, as exemplified by the nitroaromatic sulfonamide carbonic anhydrase inhibitor class [1].

Bioreductive Prodrug Precursor

The nitro group is a recognized trigger for bioreductive activation in hypoxic tumor microenvironments. This compound can be incorporated into prodrug scaffolds where the nitro group undergoes enzymatic reduction to a reactive amine or hydroxylamine species under low oxygen tension [1]. This property distinguishes it from non-nitrated sulfonamides and positions it as a valuable precursor for designing targeted anticancer agents or hypoxia-sensing molecular probes.

Amide Coupling Method Standard

Due to its well-defined structure, commercial availability at ≥98% purity, and moderate molecular weight, this compound is an ideal model substrate for developing and benchmarking novel amide coupling methodologies (e.g., new coupling reagents, flow chemistry protocols) . Its distinct LogP and hydrogen bonding profile also make it a useful test compound for evaluating chromatographic separation methods (HPLC, flash chromatography) on polar aromatic acids.

Application
Selection Property
Validation Focus
Sulfonamide inhibitor library synthesis
Free carboxylic acid for direct amide coupling
Coupling efficiency and nitro-group stability
Bioreductive probe precursor research
Nitro group as reducible trigger
Hypoxia-selective activation context
Amide coupling method benchmarking
Defined purity and structure
Reproducibility and chromatographic behavior

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